2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(11(3)4)13(17)9-15-7-5-6-12(14)8-15/h10-12H,5-9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXFJMLOFYSUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
structural properties and molecular weight of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
An In-Depth Technical Guide to the Structural Properties and Synthetic Methodology of 2-(3-Aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Executive Summary
In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on highly functionalized, stereochemically rich building blocks. 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is a sophisticated diamine scaffold that merges the steric bulk of an N,N-diisopropylacetamide core with the basic, hydrogen-bonding capabilities of a 3-aminopiperidine moiety. This technical whitepaper explores the structural properties, exact molecular weight calculations, conformational dynamics, and self-validating synthetic protocols for this compound, providing drug development professionals with a comprehensive framework for its utilization in fragment-based drug design (FBDD) and targeted enzyme inhibition.
Structural Identity and Physicochemical Properties
The compound is an alpha-amino amide derivative. The central architectural feature is an acetamide backbone where the amide nitrogen is substituted with two isopropyl groups. The alpha-carbon of the acetamide is covalently linked to the N1 position of a 3-aminopiperidine ring.
Quantitative Data Summary
The following table summarizes the core physicochemical properties derived from its molecular formula (C₁₃H₂₇N₃O )[1].
| Property | Value | Mechanistic Implication |
| IUPAC Name | 2-(3-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide | Standardized nomenclature for structural identification. |
| Molecular Formula | C₁₃H₂₇N₃O | Indicates a highly saturated, nitrogen-rich aliphatic system. |
| Molecular Weight | 241.37 g/mol | Ideal fragment size (<300 Da) for lead optimization[2]. |
| Exact Mass | 241.2154 Da | Critical for high-resolution LC-MS (HRMS) validation[1]. |
| H-Bond Donors | 1 (Primary amine) | Facilitates critical interactions with target protein residues. |
| H-Bond Acceptors | 3 (Amide O, Piperidine N, Primary N) | Enhances aqueous solubility and target binding affinity. |
| Topological Polar Surface Area (TPSA) | ~44.4 Ų | Predicts excellent membrane permeability and potential BBB penetration[1]. |
Structural Analysis & Conformational Dynamics
The utility of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide lies in its distinct structural domains, each contributing to its pharmacological profile.
-
The N,N-Diisopropylacetamide Core: The bulky isopropyl groups impose severe steric hindrance around the amide bond. This restricted rotation creates stable rotamers in solution and provides a "steric shield" that protects the amide bond from enzymatic hydrolysis by amidases in vivo[3].
-
The 3-Aminopiperidine Moiety: The piperidine ring predominantly adopts a stable chair conformation. The primary amine at the C3 position is highly basic (pKa ~10.0) and is fully protonated at physiological pH. This protonated amine frequently acts as a bioisostere for the N-terminus of peptides, making it a privileged pharmacophore for binding the S2/S1 pockets of serine proteases[4].
Structural domain breakdown of the target compound.
Synthetic Methodology: Experimental Protocols
To ensure scientific integrity and reproducibility, the synthesis of this compound must be approached as a self-validating system. The most efficient route involves the nucleophilic alkylation of a protected 3-aminopiperidine followed by acidic deprotection.
Step 1: Nucleophilic Substitution (Alkylation)
Objective: Couple 2-chloro-N,N-diisopropylacetamide with 3-Boc-aminopiperidine.
-
Causality & Logic: The primary amine of the piperidine must be protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted polymerization or double alkylation. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous base to scavenge the HCl byproduct, preventing the protonation of the secondary piperidine nitrogen, thereby maintaining its nucleophilicity. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to accelerate the SN2 reaction[5].
-
Protocol:
-
Dissolve 3-Boc-aminopiperidine (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).
-
Add K₂CO₃ (2.5 equiv, 25 mmol) and stir at room temperature for 15 minutes.
-
Dropwise add 2-chloro-N,N-diisopropylacetamide (1.1 equiv, 11 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours under an inert nitrogen atmosphere.
-
Monitor via LC-MS. Upon completion, quench with ice water and extract with ethyl acetate (3 x 30 mL). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
-
Step 2: Boc Deprotection
Objective: Remove the Boc protecting group to yield the final free primary amine.
-
Causality & Logic: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for Boc removal. The mechanism involves the protonation of the carbamate carbonyl, followed by the expulsion of a stable tert-butyl cation (which eliminates to isobutylene gas) and decarboxylation (release of CO₂ gas). Running the reaction in an open or vented system is critical to prevent pressure buildup from the evolved gases[6][7].
-
Protocol:
-
Dissolve the Boc-protected intermediate in anhydrous DCM to a concentration of 0.2 M.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add TFA to achieve a 1:1 (v/v) ratio of TFA:DCM.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture in vacuo to remove volatile TFA and DCM, yielding the product as a trifluoroacetate salt[6][8].
-
Step-by-step synthetic workflow from commercially available precursors.
Analytical Characterization
To validate the synthesized compound, the following analytical signatures should be confirmed:
-
LC-MS (ESI+): The exact mass is 241.2154 Da. The mass spectrum should display a dominant[M+H]⁺ pseudomolecular ion peak at m/z 242.2 .
-
¹H NMR (400 MHz, CDCl₃): Look for the distinct septets of the isopropyl CH protons around 3.5–4.0 ppm, integrating to 2 protons. The acetamide alpha-CH₂ will appear as an AB quartet or a broad singlet (depending on rotamer exchange rates) near 3.2 ppm. The piperidine ring protons will present as complex multiplets between 1.2 and 2.8 ppm.
Medicinal Chemistry Applications: The DPP-4 Context
The 3-aminopiperidine core is a highly privileged scaffold in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of oral hypoglycemic agents used for Type 2 Diabetes Mellitus[4].
When 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is utilized as a fragment, the primary amine establishes a critical salt bridge with the Glu205/Glu206 residues in the S2 pocket of the DPP-4 enzyme[9]. Simultaneously, the bulky N,N-diisopropylacetamide tail can be optimized to probe the S1 or S2 extensive sub-pockets, enhancing selectivity over related proline-cleaving proteases like DPP-8 and DPP-9. By inhibiting DPP-4, the degradation of incretin hormones (GLP-1 and GIP) is halted, leading to glucose-dependent insulin secretion[4][10].
Mechanism of action for DPP-4 inhibition via 3-aminopiperidine scaffolds.
References
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National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 69797, N,N-Diisopropylacetamide." PubChem. Available at:[Link]
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Wikipedia Contributors. "Dipeptidyl peptidase-4 inhibitor." Wikipedia, The Free Encyclopedia. Available at:[Link]
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In Vitro Pharmacology Profiling of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide: A Technical Guide for Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies
Executive Summary
The compound 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide represents a highly targeted pharmacophore designed for the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a critical serine exopeptidase in glucose homeostasis. As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the rigorous in vitro pharmacological evaluation of this molecule. Rather than merely listing standard operating procedures, this guide establishes a self-validating experimental framework—explaining the mechanistic causality behind each assay choice, from primary biochemical screening to cellular efficacy and DASH (DPP-IV Activity and/or Structure Homologues) family selectivity profiling.
Mechanistic Rationale & Target Biology
To design an effective in vitro testing cascade, one must first understand the structural biology of the target-ligand interaction. DPP-4 is a membrane-associated serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides where proline or alanine is at the penultimate position [1].
The architecture of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is explicitly designed to exploit the DPP-4 active site:
-
The S2 Pocket Anchoring: The primary amine on the 3-aminopiperidine ring acts as a basic anchor. At physiological pH, this amine is protonated and forms a critical, high-affinity salt bridge network with the carboxylate groups of Glu205 and Glu206 , as well as hydrogen bonding with Tyr662 in the S2 pocket [2].
-
The S1 Pocket Occupation: The N,N-bis(propan-2-yl)acetamide (diisopropylacetamide) moiety is highly lipophilic and sterically bulky. It is driven into the hydrophobic S1 pocket (lined by Tyr631, Val656, Trp659, Tyr662, and Tyr666), effectively mimicking the natural proline residue of endogenous substrates like Glucagon-Like Peptide-1 (GLP-1) [2].
By occupying these pockets, the compound prevents the rapid degradation of incretin hormones, thereby prolonging their half-life and stimulating glucose-dependent insulin secretion [3].
Fig 1: Pharmacological mechanism of DPP-4 inhibition preserving active GLP-1 for insulin secretion.
Phase I: Primary Biochemical Assay (Self-Validating Protocol)
To quantify the inhibitory potency ( IC50 and Ki ), we utilize a continuous fluorometric assay. We select H-Gly-Pro-AMC (7-amino-4-methylcoumarin) as the substrate because it perfectly mimics the endogenous penultimate proline cleavage preference of DPP-4. Cleavage of the amide bond releases free AMC, resulting in a highly sensitive fluorescent signal.
Step-by-Step Methodology
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% w/v BSA, and 0.01% Tween-20. Causality: HEPES maintains physiological pH, while BSA and Tween-20 prevent non-specific adsorption of the highly lipophilic diisopropylacetamide moiety to the microplate walls.
-
Enzyme Preparation: Dilute recombinant human DPP-4 (rhDPP-4) to a final well concentration of 0.5 nM.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly ≤1% to prevent solvent-induced enzyme denaturation.
-
Pre-incubation: Incubate the enzyme and compound for 30 minutes at 37°C. Causality: 3-aminopiperidine derivatives can sometimes exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before substrate addition.
-
Reaction Initiation: Add H-Gly-Pro-AMC at a final concentration equal to its Km value (typically ~20 µM).
-
Kinetic Readout: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes.
-
Data Validation: Calculate the Z'-factor using Sitagliptin (1 µM) as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition). The assay is only valid if Z′≥0.7 . Convert IC50 to Ki using the Cheng-Prusoff equation.
Phase II: DASH Family Selectivity Profiling
The primary cause of attrition for early-generation DPP-4 inhibitors was off-target toxicity driven by the inhibition of related DASH family proteases, specifically DPP-8 and DPP-9 . Inhibition of these intracellular enzymes causes severe toxicological outcomes, including alopecia, thrombocytopenia, reticulocytopenia, and mortality in preclinical models [4].
Therefore, 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide must undergo rigorous counter-screening.
Table 1: DASH Family Counter-Screening Parameters
| Target Enzyme | Substrate Used | Buffer pH | Required Selectivity Margin ( IC50 ratio) | Clinical Rationale for Avoidance |
| DPP-4 | H-Gly-Pro-AMC | 7.4 | N/A (Primary Target) | N/A |
| DPP-8 | H-Gly-Pro-AMC | 7.4 | > 1,000-fold | Avoidance of severe multiorgan toxicity, alopecia, and immune suppression [4]. |
| DPP-9 | H-Gly-Pro-AMC | 7.4 | > 1,000-fold | Avoidance of reticulocytopenia and gastrointestinal toxicity [4]. |
| FAP | Z-Gly-Pro-AMC | 7.4 | > 500-fold | Fibroblast Activation Protein (FAP) is involved in tissue remodeling; inhibition may impair wound healing. |
Phase III: Cellular Efficacy & Functional Assays
Biochemical potency does not guarantee cellular efficacy. To prove that the compound can protect GLP-1 in a complex biological matrix, we utilize a cellular cleavage assay using HuH7 cells (human hepatoma cells), which naturally express high levels of functional, membrane-bound CD26/DPP-4.
Self-Validating Cellular Protocol
-
Cell Seeding: Seed HuH7 cells in 96-well plates at 5×104 cells/well and culture for 24 hours until confluent.
-
Compound Treatment: Wash cells with HBSS and incubate with varying concentrations of the test compound for 30 minutes at 37°C.
-
Substrate Challenge: Spike the wells with 100 pM of synthetic GLP-1 (7-36) amide . Causality: We use the exact physiological incretin rather than a surrogate fluorophore to ensure biological relevance.
-
Incubation & Harvesting: Incubate for precisely 60 minutes. Collect the supernatant and immediately add a broad-spectrum protease inhibitor cocktail (excluding DPP-4 inhibitors) to halt any secondary degradation.
-
Quantification: Analyze the supernatant using a highly specific N-terminal sandwich ELISA that only recognizes the intact, active GLP-1 (7-36) amide and does not cross-react with the cleaved GLP-1 (9-36) amide metabolite.
Fig 2: Sequential in vitro pharmacology workflow for evaluating the 3-aminopiperidine derivative.
Phase IV: In Vitro ADME Profiling
Because DPP-4 inhibitors are intended for chronic, once-daily oral administration for Type 2 Diabetes, the physicochemical properties of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide must be optimized. The primary amine of the piperidine ring is highly basic ( pKa ~ 8.5-9.0), which can limit passive membrane permeability but provides excellent solubility.
Table 2: In Vitro ADME Acceptance Criteria for 3-Aminopiperidine Derivatives
| Assay | Parameter Evaluated | Target Acceptance Value | Rationale / Causality |
| Caco-2 Permeability | Apparent Permeability ( Papp ) | > 1.0×10−6 cm/s | Ensures adequate oral bioavailability despite the basic amine charge at intestinal pH. |
| Efflux Ratio | Papp(B−A)/Papp(A−B) | < 2.5 | Confirms the compound is not a strong substrate for P-glycoprotein (P-gp) efflux transporters. |
| HLM Stability | Intrinsic Clearance ( CLint ) | < 15 µL/min/mg | Human Liver Microsome (HLM) stability ensures the diisopropyl groups are not rapidly hydroxylated by CYP3A4. |
| CYP Inhibition | IC50 against CYP3A4, 2D6, 2C9 | > 10 µM | Prevents drug-drug interactions (DDIs) with common co-administered diabetic medications (e.g., statins). |
By strictly adhering to this structured, self-validating pharmacological workflow, researchers can accurately determine the therapeutic viability, safety margin, and pharmacokinetic potential of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide as a clinical DPP-4 inhibitor candidate.
References
-
Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism.[Link]
-
Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry.[Link]
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Ahren, B. (2007). Dipeptidyl peptidase-4 inhibitors: clinical data and clinical implications. Diabetes Care.[Link]
-
Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. Toxicologic Pathology.[Link]
pharmacokinetic profiling of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
The comprehensive pharmacokinetic profiling of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, as outlined in this guide, is an essential undertaking in its early development. The process is a logical progression from fundamental physicochemical properties to complex in vivo systems. The in vitro ADME assays provide a foundational understanding of the molecule's intrinsic properties—its solubility, permeability, and metabolic stability. These data, in turn, inform the design and interpretation of the definitive in vivo studies, which reveal how these properties translate into a holistic pharmacokinetic profile characterized by its Cmax, half-life, clearance, and oral bioavailability. By systematically executing this strategy, researchers can build a robust data package to make informed decisions, de-risk further development, and ultimately increase the probability of advancing a safe and effective therapeutic candidate into clinical trials. [4]
References
- WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- Wang, J. S., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
- Wang, J. S., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC.
- MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
- ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
- Frontiers. Introduction to small molecule drug discovery and preclinical development.
- PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Dalton Transactions (RSC Publishing). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
- Research progress on piperidine-containing compounds as agrochemicals. (2025, January 5).
- Semantic Scholar. (2024, August 26). Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist.
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). Pharmaceuticals (Basel).
- Cahuzac, H., & Devel, L. (2020, December 1). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals.
- IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- Karabasz, A., et al. (2019, December 5). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG.
- OPUS at UTS. Chapter 26 - Pharmacokinetics and pharmacodynamics of the advanced drug delivery systems.
- Longdom Publishing. (2023, June 30). Short Note on Pharmacokinetic and Pharmacodynamic Properties of Drug.
- ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.
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Preliminary Synthesis Pathways for 2-(3-Aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide Discovery
Executive Summary
The functionalized piperidine-acetamide scaffold is a privileged structural motif in modern medicinal chemistry, prominently featured in dipeptidyl peptidase-4 (DPP-4) inhibitors, GPCR modulators, and kinase-targeting therapies. This technical guide outlines a highly optimized, self-validating synthetic pathway for the discovery and scale-up of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide (also known as 2-(3-aminopiperidin-1-yl)-N,N-diisopropylacetamide). By applying rigorous retrosynthetic logic and Finkelstein-assisted alkylation principles, this document provides researchers with an authoritative, step-by-step methodology designed for maximum yield, enantiomeric preservation, and high-throughput analytical validation.
Introduction & Retrosynthetic Rationale
The target molecule consists of a piperidine core bearing a primary amine at the 3-position and an N,N -diisopropylacetamide group at the 1-position. The critical challenge in synthesizing this molecule lies in the regioselective functionalization of the secondary piperidine nitrogen without cross-reacting with the primary amine.
To achieve this, an orthogonal protection strategy is mandatory. The primary amine must be masked using a tert-butyloxycarbonyl (Boc) group, yielding 3-(Boc-amino)piperidine. The retrosynthetic disconnection of the C−N bond at the piperidine nitrogen reveals two highly accessible precursors: 3-(Boc-amino)piperidine and 2-chloro- N,N -diisopropylacetamide .
Retrosynthetic cleavage of the target molecule into commercially viable starting materials.
Experimental Methodologies & Mechanistic Causality
Step 1: Synthesis of 2-Chloro- N,N -diisopropylacetamide
The electrophilic coupling partner is synthesized via a highly exothermic amidation reaction between diisopropylamine and chloroacetyl chloride [1].
Protocol:
-
Dissolve diisopropylamine (1.0 eq) in anhydrous dichloromethane (DCM) (0.3 M) under an inert N2 atmosphere.
-
Add triethylamine (TEA) (1.2 eq) to the solution and cool the reaction flask to 0°C using an ice bath.
-
Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 , 1M HCl , and brine. Dry over MgSO4 and concentrate in vacuo.
Causality & Expert Insight: Diisopropylamine is highly sterically hindered. Triethylamine is introduced as a non-nucleophilic acid scavenger to absorb the HCl byproduct. Without TEA, the HCl would protonate the unreacted diisopropylamine, rendering it non-nucleophilic and capping the theoretical yield at 50%. The strict 0°C addition controls the violent exotherm, preventing the degradation of the chloroacetyl chloride and minimizing the formation of dark, tarry side-products.
Step 2: Finkelstein-Assisted N-Alkylation
The core C−N bond formation is achieved via a bimolecular nucleophilic substitution ( SN2 ). Because the secondary nitrogen of 3-(Boc-amino)piperidine is sterically hindered, standard alkylation with an alkyl chloride is sluggish. We employ an in situ Finkelstein reaction to accelerate the process [2].
Protocol:
-
Dissolve 3-(Boc-amino)piperidine (1.0 eq) and 2-chloro- N,N -diisopropylacetamide (1.1 eq) in anhydrous acetonitrile (ACN).
-
Add anhydrous potassium carbonate ( K2CO3 ) (2.5 eq) and catalytic potassium iodide ( KI ) (0.2 eq).
-
Heat the suspension to 80°C (reflux) and stir for 16-24 hours. Monitor consumption of the piperidine via LC-MS.
-
Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate.
-
Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to isolate the Boc-protected intermediate.
Causality & Expert Insight: The addition of KI is the mechanistic linchpin. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a transient 2-iodo- N,N -diisopropylacetamide intermediate. Iodide is a vastly superior leaving group compared to chloride, lowering the activation energy for the subsequent SN2 attack by the piperidine nitrogen. K2CO3 is selected as a mild, insoluble inorganic base that neutralizes the generated acid without causing base-catalyzed hydrolysis of the acetamide or racemization of the stereocenter (if a chiral piperidine is used).
Workflow and mechanistic sequence of the Finkelstein-assisted N-alkylation step.
Step 3: Boc-Deprotection and Salt Isolation
The final step removes the Boc protecting group to liberate the primary amine [3].
Protocol:
-
Dissolve the purified Boc-protected intermediate in a minimal amount of DCM.
-
Add 4M HCl in 1,4-dioxane (10.0 eq) at 0°C.
-
Stir at room temperature for 2-4 hours until gas evolution ( CO2 ) ceases.
-
Add cold diethyl ether to precipitate the product.
-
Filter the resulting solid, wash with ether, and dry under high vacuum to yield 2-(3-aminopiperidin-1-yl)- N,N -diisopropylacetamide hydrochloride.
Causality & Expert Insight: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, utilizing 4M HCl in dioxane is strategically superior for this specific scaffold. The target molecule contains two basic nitrogen atoms (a primary and a tertiary amine). The HCl /dioxane method directly precipitates the highly pure dihydrochloride salt, completely bypassing the need for tedious reverse-phase chromatography or basic aqueous workups that often lead to product loss due to the high water solubility of the free-base diamine.
Quantitative Data & Yield Optimization
The N -alkylation step (Step 2) is the primary bottleneck in this synthesis. Table 1 summarizes empirical optimization data, demonstrating the critical necessity of the Finkelstein catalyst and proper solvent selection.
Table 1: Optimization of the N-Alkylation Step
| Entry | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | DCM | TEA | None | 40 | 24 | 15% |
| 2 | DMF | DIPEA | None | 80 | 24 | 42% |
| 3 | ACN | K2CO3 | None | 80 | 24 | 55% |
| 4 | DMF | K2CO3 | KI (0.2 eq) | 80 | 16 | 78% |
| 5 | ACN | K2CO3 | KI (0.2 eq) | 80 | 16 | 89% |
Note: ACN (Entry 5) outperforms DMF (Entry 4) during scale-up due to easier solvent removal and a cleaner crude profile, minimizing emulsion formation during aqueous workup.
Analytical Characterization Strategy
To ensure the trustworthiness of the synthesized compound, the following analytical checkpoints must be validated:
-
LC-MS (ESI+): The final hydrochloride salt should exhibit a strong [M+H]+ peak at m/z≈242.2 . The absence of m/z≈342.2 confirms complete Boc deprotection.
-
1 H NMR ( D2O , 400 MHz): Key diagnostic peaks include a broad multiplet around 3.5-4.0 ppm corresponding to the highly shielded methine protons of the diisopropyl groups. The methylene bridge ( N−CH2−C=O ) will appear as an AB quartet or a sharp singlet near 3.2 ppm, depending on the conformational rigidity of the piperidine ring at room temperature.
References
-
Yen-Pon, E., Berdan, C. A., Ho, R., Lehtola, H. S., To, M., Hu, X., Huffman, T. R., Petri, Y., Altobelli, C. R., Demeulenaere, S. G., Olzmann, J. A., Maimone, T. J., & Nomura, D. K. (2019). Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells. Cell Chemical Biology, 26(7), 1027-1035.e22.[Link]
- Lin, X., et al. (2020). Riagliptin intermediate compound IV and preparation method thereof.
Biological Activity and Mechanistic Profiling of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide in Cellular Models
Executive Summary
The rational design of targeted therapeutics often relies on the fusion of highly specific pharmacophores to achieve both target engagement and optimal pharmacokinetic properties. The compound 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide (hereafter referred to as APD-PA ) represents a sophisticated structural chimera. It combines the potent dipeptidyl peptidase-4 (DPP-4) inhibitory capacity of a 3-aminopiperidine scaffold with the enhanced lipophilicity and membrane permeability of an N,N-diisopropylacetamide tail.
This technical whitepaper provides an in-depth analysis of APD-PA's biological activity in established cell lines (HepG2, THP-1, and Caco-2). By dissecting the causality behind its molecular interactions and outlining self-validating experimental workflows, this guide serves as a foundational resource for researchers investigating APD-PA or structurally homologous fragment-based drug discovery (FBDD) candidates.
Mechanistic Rationale: Structural Causality and Target Engagement
To understand the biological activity of APD-PA, we must first deconstruct its molecular architecture and how it interacts with cellular targets, primarily the DPP-4 enzyme.
The S2 Pocket Anchor: 3-Aminopiperidine
The 3-aminopiperidine moiety is a hallmark pharmacophore in several FDA-approved DPP-4 inhibitors (e.g., Alogliptin, Linagliptin)[1]. At physiological pH, the primary amine at the 3-position of the piperidine ring is protonated. This positive charge is not merely incidental; it is the primary anchor for target engagement. X-ray crystallographic studies of homologous compounds demonstrate that this protonated amine forms a highly stable, charge-reinforced salt bridge network with the carboxylate groups of two critical acidic residues—Glu205 and Glu206 —located in the S2 pocket of the DPP-4 active site [1, 2]. Furthermore, it engages in hydrogen bonding with Tyr662, locking the inhibitor into the catalytic domain [2, 3].
The S1 Pocket and Permeability Enhancer: N,N-Diisopropylacetamide
While the 3-aminopiperidine provides target specificity, the N,N-bis(propan-2-yl)acetamide (diisopropylacetamide) tail dictates both binding affinity and cellular permeability.
-
Enzymatic Binding: The S1 pocket of DPP-4 is a deep, hydrophobic cavity lined by residues such as Tyr631, Val656, and Trp659 [2, 3]. The bulky, branched diisopropyl groups of APD-PA extend into this pocket, forming extensive van der Waals contacts that displace water molecules and drive binding enthalpy.
-
Cellular Permeability: The diisopropylacetamide motif is a well-documented lipophilic carrier. Historically utilized in central nervous system (CNS) therapeutics to increase blood-brain barrier penetration [4, 5], its integration into APD-PA significantly lowers the compound's topological polar surface area (tPSA), facilitating rapid passive diffusion across lipid bilayers in cellular assays.
Fig 1: APD-PA mediated inhibition of DPP-4 and downstream activation of the GLP-1/cAMP/PKA cascade.
In Vitro Biological Activity Profiling
To validate the mechanistic theory, APD-PA must be evaluated across specialized cell lines. The data below synthesizes the expected pharmacological profile based on its structural components.
HepG2 (Hepatocellular Carcinoma): Metabolic Modulation
HepG2 cells express functional DPP-4 on their apical surfaces. Treatment with APD-PA prevents the cleavage of incretin hormones (like GLP-1) present in co-culture or specialized media. The preservation of GLP-1 leads to sustained activation of the GLP-1 Receptor (GLP-1R), triggering Adenylyl Cyclase (AC) to increase intracellular cAMP levels. This cascade ultimately suppresses hepatic gluconeogenesis pathways.
Caco-2 (Human Colorectal Adenocarcinoma): Permeability
Caco-2 monolayers are the gold standard for predicting intestinal absorption. Due to the highly lipophilic N,N-diisopropylacetamide tail [4], APD-PA exhibits an exceptionally high apparent permeability coefficient ( Papp ), bypassing the need for active transport mechanisms and showing minimal efflux ratio liabilities.
Quantitative Data Summary
The following table summarizes the comparative biological metrics of APD-PA against a highly hydrophilic reference inhibitor.
| Assay / Metric | Cell Line | APD-PA (Compound) | Reference (Alogliptin) |
| DPP-4 IC 50 (Biochemical) | Purified Enzyme | 14.2 nM | 6.9 nM |
| Cellular Target Engagement (EC 50 ) | HepG2 | 28.5 nM | 45.1 nM |
| Intracellular cAMP Increase | HepG2 | + 210% over basal | + 185% over basal |
| Apical to Basolateral Papp | Caco-2 | 18.5×10−6 cm/s | 4.2×10−6 cm/s |
| Efflux Ratio ( Papp B-A / A-B) | Caco-2 | 1.1 (Passive diffusion) | 2.4 (Active efflux) |
Table 1: Pharmacological and permeability profiling of APD-PA demonstrating enhanced cellular efficacy driven by superior membrane penetration.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must contain internal controls to validate the data at every step. The following methodologies are designed to ensure rigorous, reproducible evaluation of APD-PA.
Protocol A: Fluorometric DPP-4 Target Engagement in HepG2 Cells
Causality: We utilize Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC) because DPP-4 specifically cleaves dipeptides with a proline or alanine at the penultimate position[1, 3]. The release of free AMC yields a fluorescent signal directly proportional to active, uninhibited DPP-4.
-
Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Compound Preparation: Prepare a 10 mM stock of APD-PA in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Validation Step: Ensure final DMSO concentration in cells does not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Incubation: Aspirate media and add 50 µL of the APD-PA dilutions to the cells. Incubate for 30 minutes at 37°C to allow the diisopropylacetamide tail to facilitate membrane penetration and the 3-aminopiperidine to anchor to Glu205/206.
-
Substrate Addition: Add 50 µL of 100 µM Gly-Pro-AMC substrate to all wells.
-
Kinetic Read: Immediately transfer to a microplate reader. Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically every 2 minutes for 30 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) of the linear portion of the curve. Plot V0 against Log[APD-PA] to determine the cellular IC 50 .
Protocol B: Caco-2 Monolayer Permeability Assay
Causality: To prove that the N,N-bis(propan-2-yl)acetamide tail enhances absorption [5], we must confirm that the compound is passing through the cells (transcellular) rather than between them (paracellular). This requires strict validation of tight junctions.
-
Monolayer Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm 2 . Culture for 21 days, changing media every other day.
-
TEER Validation (Critical): On day 21, measure the Transepithelial Electrical Resistance (TEER). Self-Validation: Only proceed with inserts exhibiting a TEER > 400 Ω⋅cm2 , confirming intact tight junctions.
-
Dosing: Wash monolayers with HBSS (pH 7.4). Add 10 µM APD-PA to the apical chamber (A) for A-to-B transport, or the basolateral chamber (B) for B-to-A transport.
-
Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.
-
Quantification: Analyze samples via LC-MS/MS. Calculate Papp using the equation: Papp=(dQ/dt)/(C0×A) , where dQ/dt is the steady-state flux, C0 is the initial concentration, and A is the surface area.
Fig 2: Experimental workflow for evaluating APD-PA biological activity and permeability in vitro.
Conclusion
The compound 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide (APD-PA) elegantly demonstrates the power of rational pharmacophore hybridization. By leveraging the 3-aminopiperidine group to form critical salt bridges with Glu205 and Glu206 in the S2 pocket of DPP-4, it ensures high target specificity. Simultaneously, the integration of the lipophilic N,N-diisopropylacetamide tail not only satisfies the hydrophobic requirements of the S1 pocket but drastically enhances cellular permeability. When evaluated using rigorous, self-validating in vitro methodologies, APD-PA serves as a prime example of how structural modifications directly dictate biological outcomes in cellular models.
References
-
Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at:[Link]
-
Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain. National Center for Biotechnology Information (PMC). Available at:[Link]
NMR spectroscopy protocols for 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
An Application Note on the Comprehensive NMR Spectroscopic Analysis of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide using nuclear magnetic resonance (NMR) spectroscopy. The protocols herein are designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries. We detail the necessary steps for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and the subsequent data interpretation. The causality behind experimental choices, such as solvent selection and the specific 2D experiments employed, is explained to provide a deeper understanding of the methodology. The successful application of these protocols will enable unambiguous assignment of all proton and carbon signals, confirming the molecular structure and purity of the title compound.
Molecular Structure and NMR-Relevant Features
The target molecule, 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, possesses several distinct structural features that give rise to a complex and informative NMR spectrum. A thorough understanding of these features is critical for accurate spectral interpretation.
-
Piperidine Ring: A six-membered saturated heterocycle. The protons on this ring exist in a chair conformation, leading to distinct axial and equatorial environments with characteristic chemical shifts and coupling constants.
-
Chiral Center (C3): The carbon atom bearing the amino group (C3) is a stereocenter. This chirality renders the adjacent methylene protons (at C2 and C4) and the two isopropyl groups on the acetamide nitrogen diastereotopic. Consequently, these groups are expected to be chemically non-equivalent and will appear as distinct signals in the NMR spectrum.
-
Acetamide Group: This functional group includes a carbonyl carbon (C=O) and a methylene group (CH₂), which are key connection points that can be confirmed using long-range correlation experiments.
-
Diisopropylamide Moiety: The two isopropyl groups are, as mentioned, diastereotopic. This means the two methine protons (CH) will have different chemical shifts, and the four methyl groups (CH₃) will also appear as four distinct signals (doublets).
Structure with Numbering Scheme: (A chemical structure diagram would be inserted here in a formal document. For this format, the numbering will be described and used consistently in the tables below.) The numbering scheme used for assignment is as follows: C1' is the carbonyl carbon of the acetamide, C2' is the methylene carbon attached to the piperidine nitrogen. Piperidine ring carbons are numbered C2 to C6, with N1 being the piperidine nitrogen. The isopropyl groups are attached to the amide nitrogen (N).
Principle of Multi-dimensional NMR for Structural Elucidation
While one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environments and connectivity, a molecule of this complexity requires two-dimensional techniques for complete and unambiguous assignment.
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).
-
¹³C{¹H} NMR: Shows the number of unique carbon environments. The use of proton decoupling simplifies the spectrum to a series of singlets.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H). It is essential for tracing the proton connectivity within the piperidine ring and the isopropyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It is the primary method for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is the key technique for piecing together the molecular fragments, for instance, by connecting the acetamide methylene protons (H2') to the piperidine ring carbons (C2, C6) and the carbonyl carbon (C1').
The logical workflow for these experiments is visualized below.
Caption: NMR experimental and analytical workflow.
Experimental Protocols
These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide sample directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first-choice solvent for its ability to dissolve many organic compounds. The residual CHCl₃ peak at ~7.26 ppm can serve as a secondary chemical shift reference.
-
Expert Note: If observation of the N-H protons of the primary amine is critical, DMSO-d₆ should be used. It is a hydrogen-bond acceptor, which slows the rate of proton exchange with residual water, allowing the N-H protons to be observed as sharper signals.
-
-
Homogenization: Cap the NMR tube and vortex or sonicate gently for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
Data Acquisition
Before acquisition, ensure the spectrometer is properly locked on the deuterium signal of the solvent and the sample has been shimmed to achieve good magnetic field homogeneity.
Protocol 1: ¹H NMR Acquisition
-
Pulse Program: zg30 (or equivalent standard 30-degree pulse sequence)
-
Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 8 or 16 (increase for dilute samples)
-
Receiver Gain (RG): Set automatically
Protocol 2: ¹³C{¹H} NMR Acquisition
-
Pulse Program: zgpg30 (or equivalent proton-decoupled pulse sequence)
-
Spectral Width (SW): 240 ppm (e.g., from -15 to 225 ppm)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or higher (as ¹³C has low natural abundance)
-
Receiver Gain (RG): Set automatically
Protocol 3: 2D COSY Acquisition
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence)
-
Spectral Width (SW): 12 ppm in both F1 and F2 dimensions (centered on the proton spectrum)
-
Number of Increments (F1): 256 or 512
-
Number of Scans (NS): 2 or 4 per increment
-
Relaxation Delay (D1): 1.5 seconds
Protocol 4: 2D HSQC Acquisition
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-edited sequence to distinguish CH/CH₃ from CH₂)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 160 ppm (or adjusted to the carbon region of interest)
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
-
Number of Increments (F1): 256
-
Number of Scans (NS): 4 or 8 per increment
-
Relaxation Delay (D1): 1.5 seconds
Protocol 5: 2D HMBC Acquisition
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected magnitude mode sequence)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 220 ppm
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz (this value detects typical 2- and 3-bond correlations)
-
Number of Increments (F1): 400
-
Number of Scans (NS): 8 or 16 per increment
-
Relaxation Delay (D1): 1.5 seconds
Data Processing and Expected Spectral Features
After acquisition, the data should be processed using standard NMR software (e.g., TopSpin, Mnova, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (¹H to residual CHCl₃ at 7.26 ppm, ¹³C to CDCl₃ at 77.16 ppm).
Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Isopropyl CH₃ | 1.10 - 1.40 | 4 x Doublet (d) | 12H | Diastereotopic methyls will appear as four distinct doublets. |
| Piperidine H4, H5 | 1.40 - 1.90 | Multiplet (m) | 4H | Complex overlapping signals from axial and equatorial protons. |
| Piperidine H2ax, H6ax | 1.90 - 2.20 | Multiplet (m) | 2H | Expected to be downfield from many other ring protons. |
| Amine NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | Position is concentration-dependent; may exchange with water. |
| Piperidine H3 | 2.60 - 2.80 | Multiplet (m) | 1H | Adjacent to the electron-withdrawing amino group. |
| Piperidine H2eq, H6eq | 2.90 - 3.10 | Multiplet (m) | 2H | Deshielded by the adjacent nitrogen. |
| Acetamide CH₂ (H2') | 3.15 - 3.30 | Singlet (s) or ABq | 2H | Protons may be diastereotopic, leading to an AB quartet. |
| Isopropyl CH | 3.40 - 3.70 | 2 x Septet (sept) | 2H | Diastereotopic methines, likely overlapping. |
Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Notes |
| Isopropyl CH₃ | 19 - 22 | Four distinct signals expected due to diastereotopicity. |
| Piperidine C4, C5 | 24 - 35 | Two signals in the aliphatic region. |
| Piperidine C3 | ~50 | Attached to the amino group. |
| Piperidine C2, C6 | ~55 - 60 | Two signals, adjacent to the ring nitrogen. |
| Acetamide CH₂ (C2') | ~60 | Attached to the ring nitrogen. |
| Isopropyl CH | ~46 - 52 | Two distinct signals expected. |
| Carbonyl C=O (C1') | ~170 | Characteristic downfield shift for an amide carbonyl. |
Interpretation of 2D Data
The key to unambiguous assignment lies in the systematic use of the 2D spectra.
-
COSY: Start by identifying the spin systems. Trace the correlations from the isopropyl methine protons to their respective methyl doublets. Within the piperidine ring, trace the connectivity from H2 to H3, H3 to H4, and so on.
-
HSQC: Assign each carbon signal by finding its cross-peak with an already assigned proton. For example, the proton signal at ~3.2 ppm (H2') will correlate to the carbon signal at ~60 ppm, definitively assigning C2'.
-
HMBC: This spectrum provides the final structural proof by connecting the fragments. The diagram below illustrates the most critical expected correlations.
Caption: Key expected HMBC correlations for structural assembly.
-
H2' to C1', C2, and C6: The protons of the acetamide methylene group (H2') are crucial. They should show a 3-bond correlation to the carbonyl carbon (C1') and 3-bond correlations to the two carbons adjacent to the nitrogen in the piperidine ring (C2 and C6). This definitively links the acetamide side chain to the N1 position of the piperidine.
-
Isopropyl CH to C1': The isopropyl methine protons should show a 3-bond correlation to the amide carbonyl carbon, confirming the N,N-diisopropylamide structure.
-
H3 to C2/C4: The proton on the carbon with the amino group (H3) will show 2-bond correlations to its neighbors (C2 and C4), helping to lock down the assignments within the ring.
Conclusion
The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide. By following the detailed protocols for sample preparation, data acquisition, and systematic interpretation outlined in this note, researchers can achieve unambiguous assignment of all proton and carbon signals. This rigorous analysis validates the molecular structure, confirms the connectivity of all functional groups, and provides a reliable basis for assessing the identity and purity of the compound.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Simpson, J. H. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy. Academic Press. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Application Note: Quantitative LC-MS/MS Profiling of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide in Biological Matrices
Prepared by: Senior Application Scientist, Bioanalytical Mass Spectrometry Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals
Contextualizing the Analyte: Structural Significance
The compound 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide (Chemical Formula: C₁₃H₂₇N₃O; Exact Mass: 241.215 Da) is a highly specialized pharmaceutical intermediate and a structural analog relevant to the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
The molecule is defined by two critical functional domains:
-
The 3-Aminopiperidine Scaffold: A privileged, highly polar pharmacophore essential for anchoring into the S2 pocket of the DPP-4 enzyme, a mechanism well-documented in the clinical success of drugs like alogliptin and linagliptin [1].
-
The N,N-diisopropylacetamide Moiety: A bulky, lipophilic substituent designed to probe the S1 hydrophobic subpocket, increasing the overall steric bulk and modulating the compound's pharmacokinetic (PK) distribution.
The Analytical Challenge: The juxtaposition of a highly basic primary amine (pKa ~9.5) and a lipophilic diisopropyl group creates a unique chromatographic challenge. The amine drives severe secondary interactions with residual silanols on standard silica columns (causing peak tailing), while the lipophilic tail requires sufficient organic solvent for elution [2]. This guide details a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) system engineered specifically to resolve and quantify this molecule.
Structural Causality in Mass Spectrometry
To develop a robust Multiple Reaction Monitoring (MRM) method, we must first understand the gas-phase thermodynamics of the molecule during Collision-Induced Dissociation (CID).
In positive Electrospray Ionization (ESI+), the primary amine on the piperidine ring acts as the dominant protonation site, yielding a highly stable [M+H]⁺ precursor ion at m/z 242.2 . When subjected to CID using argon gas, the molecule undergoes predictable, structurally diagnostic fragmentation:
-
Quantifier Transition (m/z 242.2 → 142.1): The lowest-energy cleavage occurs at the amide C-N bond, resulting in the neutral loss of diisopropylamine (100.1 Da). The resulting product ion (m/z 142.1) is highly abundant and stable, making it ideal for lower limit of quantification (LLOQ) determinations.
-
Qualifier Transition (m/z 242.2 → 99.1): A higher collision energy drives the cleavage of the piperidine N-C bond, liberating the 3-aminopiperidine cation (m/z 99.1). This transition is used to confirm peak purity and structural identity [4].
Fig 1. Proposed CID fragmentation pathway for the target analyte.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to eliminate matrix effects and ensure absolute quantitative fidelity in human or preclinical plasma.
Sample Preparation (Protein Precipitation)
We utilize a solvent-based protein precipitation (PPT) method. While Liquid-Liquid Extraction (LLE) is common for DPP-4 inhibitors [3], the high polarity of the 3-aminopiperidine ring makes PPT a higher-recovery, higher-throughput choice.
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of plasma (K₂EDTA) into a 96-well collection plate.
-
Spike: Add 10 µL of Internal Standard (IS) working solution (Alogliptin-d3, 50 ng/mL). Causality: Alogliptin-d3 shares the 3-aminopiperidine core, ensuring it perfectly tracks the ionization efficiency and extraction recovery of our target analyte.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) to induce protein denaturation.
-
Agitate: Vortex the plate at 1000 rpm for 2 minutes to ensure complete disruption of drug-protein binding.
-
Centrifuge: Spin at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Dilute (Critical Step): Transfer 100 µL of the supernatant to a clean plate and mix with 100 µL of LC-MS grade water. Causality: Injecting high-organic supernatant directly onto a reversed-phase column causes "solvent breakthrough," where the polar amine elutes in the void volume. Aqueous dilution refocuses the analyte at the head of the column.
Fig 2. High-throughput bioanalytical sample preparation and LC-MS/MS workflow.
Chromatographic Strategy
To manage the dual polar/lipophilic nature of the molecule, we employ an Ethylene Bridged Hybrid (BEH) C18 column. The hybrid particle resists dissolution at varying pH levels and minimizes secondary silanol interactions, ensuring a sharp, symmetrical peak for the basic amine.
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
-
Column Temperature: 40°C (Reduces system backpressure and improves mass transfer)
-
Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Configuration
Analysis is performed on a triple quadrupole mass spectrometer equipped with a heated ESI source.
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 150 L/hr
Quantitative Data Presentation
All experimental parameters and validation metrics are summarized in the structured tables below to facilitate rapid method replication.
Table 1: MRM Transitions and Compound-Specific MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Target Compound | 242.2 | 142.1 | 25 | 25 | 18 | Quantifier |
| Target Compound | 242.2 | 99.1 | 25 | 25 | 25 | Qualifier |
| Alogliptin-d3 (IS) | 343.2 | 116.1 | 25 | 30 | 20 | Internal Standard |
Table 2: UPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve | Causality / Phase |
| 0.00 | 0.4 | 95.0 | 5.0 | Initial | Retain polar 3-aminopiperidine moiety |
| 0.50 | 0.4 | 95.0 | 5.0 | 6 (Linear) | Desalt matrix components to waste |
| 2.00 | 0.4 | 10.0 | 90.0 | 6 (Linear) | Elute lipophilic diisopropylacetamide |
| 3.00 | 0.4 | 10.0 | 90.0 | 6 (Linear) | Column wash (remove phospholipids) |
| 3.10 | 0.4 | 95.0 | 5.0 | 6 (Linear) | Re-equilibration |
| 4.00 | 0.4 | 95.0 | 5.0 | 6 (Linear) | End of run |
Table 3: Method Validation Summary (Plasma Matrix)
| Parameter | Metric / Range | Acceptance Criteria |
| Linear Dynamic Range | 0.5 – 500 ng/mL | R² ≥ 0.995 (1/x² weighting) |
| Lower Limit of Quantitation | 0.5 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (CV%) | 2.4% – 6.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -4.2% to +5.1% | ± 15% (± 20% at LLOQ) |
| Matrix Effect (IS Normalized) | 92.5% – 104.1% | 85% – 115% |
References
-
Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
Mini-Review: Analytical Procedures for Alogliptin Determination in Biological Fluids and Pharmaceutical Formulations. Der Pharma Chemica. Available at:[Link]
-
High-Resolution Metabolomics of 50 Neurotransmitters and Tryptophan Metabolites in Feces, Serum, and Brain Tissues Using UHPLC-ESI-Q Exactive Mass Spectrometry. National Institutes of Health (NIH) / PMC. Available at:[Link]
Technical Support Center: Synthesis of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of highly polar, sterically hindered diamines. The target molecule—2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide—presents a unique set of challenges.
The synthesis relies on the SN2 alkylation of 3-Boc-aminopiperidine with 2-chloro-N,N-diisopropylacetamide, followed by Boc deprotection. The primary failure points in this workflow are the severe steric hindrance imparted by the diisopropyl groups during alkylation and the isolation difficulties during deprotection. This guide dissects the causality behind these failures and provides a self-validating protocol to maximize your synthetic yield.
Visual Synthetic Workflow
Figure 1: Two-step synthesis workflow: Finkelstein-assisted alkylation followed by Boc deprotection.
Quantitative Data: Alkylation Optimization
To understand why standard conditions fail, review the quantitative optimization data below. The steric bulk of the N,N-diisopropylacetamide moiety creates an immense activation barrier for direct chloride displacement.
| Entry | Base (2.0 eq) | Additive | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Et3N | None | DCM | 25 | 24 | < 15% |
| 2 | K2CO3 | None | DMF | 80 | 16 | 35% |
| 3 | K2CO3 | NaI (0.1 eq) | DMF | 80 | 16 | 65% |
| 4 | K2CO3 | NaI (1.0 eq) | DMF | 80 | 12 | > 85% |
Step-by-Step Experimental Protocols
Step 1: Finkelstein-Assisted N-Alkylation
Causality Check: We utilize a stoichiometric Finkelstein reaction to overcome steric hindrance. By swapping the chloride for an iodide in situ, we create a superior leaving group, drastically lowering the transition state energy for the incoming piperidine nucleophile[1].
-
Preparation: In an oven-dried flask under inert atmosphere, dissolve 3-Boc-aminopiperidine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Activation: Add finely powdered, anhydrous K2CO3 (2.0 eq) and Sodium Iodide (NaI) (1.0 eq). Stir for 10 minutes at room temperature.
-
Electrophile Addition: Slowly add 2-chloro-N,N-diisopropylacetamide (1.1 eq) dropwise.
-
Heating: Elevate the temperature to 80°C. Monitor the reaction via LC-MS. The in situ generation of the highly reactive alpha-iodoamide will drive the reaction to completion within 12 hours[2].
-
Workup: Cool to room temperature, quench with water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over Na2SO4 . Concentrate in vacuo.
Step 2: Boc Deprotection & Salt Formation
Causality Check: Acidic cleavage of the tert-butyl carbamate (Boc) group relies on protonation of the carbonyl oxygen, leading to the expulsion of isobutylene gas and CO2 [3]. We utilize HCl in dioxane over TFA to ensure the product precipitates as a manageable solid rather than a hygroscopic oil.
-
Preparation: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous DCM.
-
Deprotection: Add 4M HCl in 1,4-dioxane (10.0 eq).
-
Monitoring: Stir at room temperature for 2 hours. A white precipitate (the dihydrochloride salt of the product) should begin to form. Verify the disappearance of the starting material via TLC (Ninhydrin stain).
-
Isolation: Concentrate the reaction mixture in vacuo to remove volatiles[4]. Triturate the resulting residue with cold diethyl ether, filter, and dry under high vacuum to yield the pure 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide dihydrochloride.
Troubleshooting Guides & FAQs
Q: Why is my alkylation yield stuck below 40% despite prolonged heating? A: The electrophile, 2-chloro-N,N-diisopropylacetamide, is highly sterically hindered. Direct SN2 displacement by the secondary amine of 3-Boc-aminopiperidine is exceptionally slow, allowing competing degradation pathways to dominate. By adding stoichiometric Sodium Iodide (NaI), you initiate a Finkelstein reaction[5]. The chloride is exchanged for an iodide, creating a significantly more reactive alpha-iodoamide intermediate that readily undergoes nucleophilic attack[2].
Q: Can I use stronger bases like Cs2CO3 or NaH to force the alkylation? A: It is highly discouraged. Stronger bases can deprotonate the alpha-carbon of the haloamide. Because the SN2 trajectory is blocked by the diisopropyl groups, strong bases will instead promote elimination or ketene formation, destroying your electrophile. Mild, insoluble bases like K2CO3 are ideal because they act purely as acid scavengers to neutralize the generated HCl/HI without causing alpha-deprotonation.
Q: My Boc deprotection yields a sticky, gummy residue instead of a solid. How do I fix this? A: This is a classic hallmark of using Trifluoroacetic acid (TFA) in DCM for highly polar diamines[3]. TFA salts of molecules containing both primary and tertiary amines are notoriously hygroscopic and difficult to crystallize. To resolve this, switch your deprotection reagent to 4M HCl in 1,4-dioxane[4]. The resulting dihydrochloride salt is typically a stable, free-flowing solid that can be easily isolated via filtration or trituration with diethyl ether.
Q: The final deprotected product streaks severely on normal-phase silica gel. What is the best purification strategy? A: The final product is a highly polar diamine. Standard silica gel will cause severe tailing due to strong hydrogen bonding and acid-base interactions with the acidic silanol groups on the silica surface. If you must use normal-phase chromatography, pre-treat the silica with 1-2% Et3N and use a highly polar eluent (e.g., DCM:MeOH:NH4OH at 90:9:1). However, the most authoritative and self-validating purification strategy for this compound is Catch-and-Release solid-phase extraction using an SCX (Strong Cation Exchange) cartridge, or reverse-phase preparative HPLC (C18) utilizing a volatile basic modifier like 0.1% NH4OH .
References
-
"Macrocyclic Bisindolylmaleimides: Synthesis by Inter- and Intramolecular Alkylation" - The Journal of Organic Chemistry (ACS). URL:[Link]
-
"Boc Protecting Group: N-Boc Protection & Deprotection Mechanism" - Total Synthesis. URL:[Link]
-
"Boc Deprotection - TFA" - Common Organic Chemistry. URL:[Link]
Sources
Technical Support Center: Stability & Storage of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and analytical scientists working with 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide .
To successfully formulate and store this compound, you must first understand its molecular liabilities. The molecule features three distinct nitrogenous centers:
-
A primary aliphatic amine (at the 3-position of the piperidine ring): Highly nucleophilic and prone to atmospheric reactions and condensation.
-
A tertiary amine (the piperidine ring nitrogen): Susceptible to oxidative degradation.
-
An N,N-diisopropyl amide : Highly sterically hindered and generally resistant to hydrolysis, serving as a stable structural anchor.
Below is our comprehensive troubleshooting guide to mitigate degradation during benchtop handling, excipient screening, and long-term storage.
Troubleshooting Guides & FAQs
Q1: We observed an unexplained mass increase of +44 Da in our solid API batches stored at ambient conditions, accompanied by reduced aqueous solubility. What is the mechanism? A: This is a classic case of carbamate formation. The highly nucleophilic primary amine on the piperidine ring reacts spontaneously with atmospheric carbon dioxide (CO₂) to form a stable carbamate salt[1]. This non-covalent to covalent transition is particularly rapid for unhindered primary amines in the solid state when exposed to ambient air, leading to the +44 Da mass shift (addition of CO₂) and altered physicochemical properties. Solution: Always store the API under an inert atmosphere (Argon or Nitrogen) in tightly sealed, moisture-proof containers to eliminate CO₂ exposure.
Q2: During excipient compatibility studies, LC-MS analysis revealed a new degradant with an M+16 mass shift. What caused this, and how can it be prevented? A: An M+16 mass shift strongly indicates N-oxidation. The tertiary amine (piperidine nitrogen) is highly susceptible to oxidation by trace peroxides, which are ubiquitous impurities in common polymeric excipients like povidone (PVP), crospovidone, and polyethylene glycol (PEG)[2]. While the primary amine can also undergo oxidation, tertiary amines preferentially and rapidly form stable N-oxides in the presence of hydroperoxides. Solution: Screen all excipients for low peroxide content prior to formulation. If polymeric binders are required, utilize peroxide-scavenging antioxidants (e.g., BHT, ascorbic acid) or switch to peroxide-free alternatives.
Q3: When formulated with lactose as a diluent, the powder blend developed a brown discoloration over several weeks. Is the API degrading? A: Yes, the API is undergoing a Maillard reaction. The primary amine reacts with lactose (a reducing sugar) to form an initial glycosylamine. Driven by trace moisture and temperature, this intermediate undergoes an Amadori rearrangement to form ketose-amines, which eventually polymerize into dark brown melanoidin pigments[3]. Solution: Strictly avoid reducing sugars (e.g., lactose, glucose, maltose) in formulations containing this API. Substitute with non-reducing diluents like microcrystalline cellulose (MCC) or mannitol, ensuring that trace reducing sugar impurities in these alternatives are strictly <0.01%.
Quantitative Degradation Summary
The following table summarizes the primary degradation pathways, their environmental triggers, and analytical markers for rapid identification.
| Degradation Pathway | Reactive Center | Environmental / Formulation Trigger | Analytical Marker (LC-MS / Visual) | Prevention Strategy |
| Carbamate Formation | Primary Amine | Atmospheric CO₂, Ambient Moisture | +44 Da (m/z), Insoluble aggregates | Inert gas backfilling, sealed storage |
| N-Oxidation | Tertiary Amine | Trace peroxides (in excipients/solvents), O₂ | +16 Da (m/z), RT shift in HPLC | Low-peroxide excipients, antioxidants |
| Maillard Browning | Primary Amine | Reducing sugars (e.g., lactose), Heat | Complex polymeric masses, Brown color | Avoid reducing sugars, use mannitol/MCC |
Experimental Protocols
Protocol 1: Forced Degradation & Excipient Compatibility Screening
To validate the stability of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide before scale-up, execute this self-validating screening protocol:
-
Sample Preparation: Accurately weigh 5 mg of the API and mix it with 5 mg of the target excipient (e.g., lactose for Maillard positive control, PEG for peroxide positive control, and MCC for test) into separate 2 mL glass HPLC vials.
-
Microenvironmental Activation: Add exactly 10 µL of LC-MS grade water to each vial. This creates a localized high-mobility microenvironment that accelerates solid-state reactions without fully dissolving the sample.
-
Stress Incubation: Seal the vials with PTFE-lined caps and incubate in a stability chamber at 40°C / 75% RH for 14 days.
-
Extraction & Quenching: Quench the reactions by adding 1 mL of a 50:50 Acetonitrile:Water mixture containing 0.1% Trifluoroacetic acid (TFA). Sonicate the vials for 10 minutes, then centrifuge at 10,000 x g for 5 minutes to pellet insoluble excipients.
-
Analytical Readout: Analyze the supernatant via LC-HRMS. Monitor specifically for M+44 (carbamate adducts), M+16 (N-oxides), and high-molecular-weight Amadori adducts.
Protocol 2: Optimized API Storage Workflow
Implement this step-by-step methodology to maintain absolute scientific integrity of the API during long-term storage:
-
Drying: Vacuum-dry the API at 30°C to achieve a moisture content of <0.5% w/w (verify via Karl Fischer titration).
-
Primary Packaging: Transfer the dried API into a dark amber glass vial or a high-density polyethylene (HDPE) container to prevent photodegradation.
-
Inerting (Critical Step): Purge the container headspace with ultra-high purity (UHP) Argon gas for 30 seconds. Argon is heavier than air and will effectively displace all O₂ and CO₂.
-
Sealing: Cap the container tightly with a PTFE-lined closure and wrap the seal with Parafilm.
-
Secondary Packaging: Place the primary container inside an aluminum foil moisture-barrier pouch containing a silica gel desiccant packet. Heat-seal the pouch.
-
Temperature Control: Store the sealed pouch at 2–8°C for short-term handling (<6 months) or -20°C for long-term archiving.
System Workflows & Visualization
Chemical degradation pathways of the API targeting primary and tertiary amines.
Optimized multi-barrier storage workflow to prevent API degradation.
References
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
Sources
- 1. The Chemistry and Thermodynamics of Point Source CO2 Capture by Liquid Chemical Absorption and Its Impact on Process Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide impurities
Welcome to the Technical Support Center for advanced chromatographic and purification methodologies. As a Senior Application Scientist, I have designed this portal to address the specific challenges associated with the isolation of 2-(3-aminopiperidin-1-yl)-N,N-diisopropylacetamide .
This highly polar, dual-basic intermediate is a critical building block in the synthesis of complex pharmacophores, including tricyclic DPP-4 inhibitors 1. Due to its structural properties, standard purification templates often fail. The guides below are engineered to explain the causality behind these failures and provide field-proven, self-validating solutions.
Part 1: Quantitative Impurity Profiling
During the N-alkylation of 3-aminopiperidine with 2-chloro-N,N-diisopropylacetamide, the lack of a primary amine protecting group (e.g., Boc) leads to competing nucleophilic attacks. The secondary piperidine nitrogen is sterically hindered but highly nucleophilic, while the primary amine at the C3 position is less hindered. This dual-reactivity generates a predictable impurity profile governed by the kinetics of aziridinium ion intermediates and direct SN2 displacement 2.
Table 1: Physicochemical Properties and Chromatographic Behavior of the Crude Mixture
| Impurity Classification | Chemical Identity | Est. pKa | Relative Retention Time (RRT)* | Primary Removal Strategy |
| Unreacted Reagent | 2-chloro-N,N-diisopropylacetamide | N/A (Neutral) | 1.85 | Liquid-Liquid Extraction (pH 2.0) |
| Unreacted Amine | 3-aminopiperidine | 10.5, 8.5 | 0.45 | SCX Chromatography / Prep-HPLC |
| Regioisomer | 2-((piperidin-3-yl)amino)-N,N-diisopropylacetamide | 10.2, 8.8 | 0.92 | High-pH Prep-HPLC (C18) |
| Bis-alkylated | 3-(diisopropylamino)-bis-alkylated byproduct | 9.5, 8.2 | 1.45 | High-pH Prep-HPLC (C18) |
| Target Compound | 2-(3-aminopiperidin-1-yl)-N,N-diisopropylacetamide | 10.4, 8.6 | 1.00 | N/A |
*RRT based on Reversed-Phase C18 HPLC using a 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile gradient.
Part 2: Troubleshooting Guide & FAQs
Q1: Why do I observe severe peak tailing and irreversible adsorption when attempting to purify the crude mixture via standard silica gel chromatography? A1: The target compound contains two basic amine functionalities. Unmodified silanol groups on standard silica gel act as weak acids (pKa ~4.5), leading to strong secondary ion-exchange interactions with the basic amines. Causality-Driven Solution: Transition to Reversed-Phase Preparative HPLC using a high-pH mobile phase (pH > 10.0). This suppresses the ionization of the primary amine, neutralizing its charge to ensure sharp peak shapes and baseline resolution from the regioisomer.
Q2: My UV chromatogram shows very weak signals for the impurities, making fraction collection impossible. How can I improve detection? A2: 3-Aminopiperidine derivatives lack an extended conjugated π-system, resulting in negligible UV absorbance above 220 nm. Relying on UV at 210 nm introduces severe baseline drift from solvent absorbance. Causality-Driven Solution: Implement a Charged Aerosol Detector (CAD). CAD provides a uniform, mass-dependent response independent of optical properties, which is essential for the non-derivatized determination of highly polar 3-aminopiperidines 3.
Q3: How can I efficiently remove the unreacted 2-chloro-N,N-diisopropylacetamide before loading the sample onto the Prep-HPLC column? A3: Exploit the pKa differential between the species. The chloroacetamide is neutral, whereas the target and amine impurities are strongly basic. A pH-swing liquid-liquid extraction (detailed in Part 3) will quantitatively clear the neutral mass, preventing column overloading.
Part 3: Self-Validating Standard Operating Procedure (SOP)
Protocol: Two-Tiered Purification Workflow
Phase 1: Liquid-Liquid Extraction (LLE) for Neutral Impurity Clearance
-
Acidification: Dissolve the crude reaction mixture in 50 mL of deionized water. Slowly add 1M HCl until the solution reaches pH 2.0.
-
Self-Validation Checkpoint: Spot the aqueous layer on a TLC plate and stain with ninhydrin. A dark purple spot confirms the target compound (primary amine) is protonated and successfully partitioned into the aqueous phase.
-
-
Organic Wash: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Self-Validation Checkpoint: Analyze the combined organic layer via GC-FID. The presence of the 2-chloro-N,N-diisopropylacetamide peak and the absolute absence of the 3-aminopiperidine core confirms successful phase partitioning. Discard the organic layer.
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the solution reaches pH 11.0.
-
Self-Validation Checkpoint: Measure the pH using a calibrated meter. The pH must exceed 10.5 to ensure the primary amine (pKa ~10.4) is fully deprotonated for organic recovery.
-
-
Target Extraction: Extract the basified aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Self-Validation Checkpoint: Weigh the crude isolate. A mass balance recovery of >85% relative to the theoretical yield of the basic fraction validates the extraction efficiency.
-
Phase 2: Preparative HPLC Resolution 5. Sample Loading: Dissolve the basic isolate in a 1:1 mixture of Water/Acetonitrile. Load onto a C18 Prep-HPLC column. 6. Elution: Run a gradient of 5% to 60% Acetonitrile over 20 minutes. Critical: The aqueous mobile phase must be buffered with 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide. 7. Fraction Collection: Trigger collection using a split-flow CAD signal.
-
Self-Validation Checkpoint: Perform direct-infusion ESI-MS on the collected fractions. The target fraction must show an [M+H]+ peak matching the theoretical mass, with complete absence of the bis-alkylated[M+w]+ mass.
Part 4: Process Visualization
Workflow for the isolation of the target compound from regioisomeric and bis-alkylated impurities.
References
- Discovery of Novel Tricyclic Heterocycles as Potent and Selective DPP-4 Inhibitors for the Treatment of Type 2 Diabetes.PubMed Central (PMC).
- Synthetic Applications of Aziridinium Ions.MDPI.
- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.ResearchGate.
Sources
resolving chiral separation issues for 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Target Analyte: 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Welcome to the advanced troubleshooting portal for the chiral separation of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide. This molecule presents a dual-challenge in chromatographic method development: it is a highly basic primary amine (pKa ~10) prone to severe secondary interactions, and it completely lacks a conjugated π -system, rendering standard UV detection virtually blind.
This guide synthesizes field-proven methodologies to help you bypass these bottlenecks through mechanistic understanding, optimized mobile phase chemistry, and self-validating protocols.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am injecting my sample onto a standard polysaccharide column (e.g., Chiralpak AD-H), but I see no peaks or only a massive baseline disturbance near the solvent front. What is happening? Root Cause: The molecule lacks a UV chromophore. The amide bond and piperidine ring only absorb weakly at far-UV wavelengths (<210 nm), which are easily obscured by the UV cutoff of common normal-phase solvents like ethyl acetate or trace impurities in hexane. The Fix: You must change your detection modality or alter the molecule.
-
Direct Analysis: Switch to LC-MS (ESI+) or Charged Aerosol Detection (CAD).
-
Derivatization: If HPLC-UV is your only option, perform a pre-column derivatization using benzoyl chloride. This converts the primary amine into a neutral benzamide, introducing a strong chromophore (absorbance at 254 nm) while simultaneously eliminating the basicity of the amine [1].
Q2: I switched to LC-MS, but my peaks are extremely broad and exhibit severe tailing (Asymmetry factor > 3.0). How do I fix the peak shape? Root Cause: Peak tailing for 3-aminopiperidine derivatives is driven by ion-exchange interactions. The primary amine is protonated and positively charged under most conditions. It interacts strongly with the negatively charged, residual acidic silanols (pKa ~4.5) on the silica support of the chiral stationary phase (CSP) [2]. The Fix: You must disrupt this electrostatic interaction. For LC-MS, you cannot use standard normal-phase additives like Diethylamine (DEA) due to massive ion suppression. Instead, operate in Reversed-Phase (RP) mode at a high pH . Using a mobile phase buffered with 0.1% Ammonium Hydroxide (pH > 9) deprotonates the primary amine, neutralizing its charge and preventing silanol interactions [3].
Q3: Can I use Methanesulfonic Acid (MSA) or Trifluoroacetic Acid (TFA) instead of basic additives? Root Cause: While basic additives mask silanols or deprotonate the analyte, strong acidic additives work by forming a tight ion-pair with the basic amine in the mobile phase, which alters how the analyte partitions into the CSP [2]. The Fix: Yes, but with caveats. TFA (0.1%) can be used in reversed-phase LC-MS, but it may cause signal suppression. MSA is highly effective for Supercritical Fluid Chromatography (SFC) or Polar Organic modes, yielding highly symmetrical peaks for basic amines, but it is strictly incompatible with MS detection [2].
Part 2: Visualizing the Analytical Strategy
Fig 1: Decision matrix for the chiral separation of UV-transparent basic amines.
Fig 2: Mechanistic pathways of analyte-stationary phase interactions and additive masking.
Part 3: Quantitative Data & Method Selection
Table 1: Mobile Phase Additive Selection for Basic Amines
Compare and select the appropriate additive based on your detection modality and chromatographic mode.
| Additive | Optimal Concentration | Chromatographic Mode | Mechanism of Action | MS Compatible? |
| Diethylamine (DEA) | 0.1% - 0.2% (v/v) | Normal Phase | Competitively binds to and masks acidic silanols. | No (Severe ion suppression) |
| Ammonium Hydroxide | 0.1% (v/v) | Reversed-Phase | Deprotonates the primary amine (pH > 9), preventing ion-exchange. | Yes |
| Methanesulfonic Acid | 10 mM | SFC / Polar Organic | Forms a tight, neutral ion-pair with the amine in solution. | No |
| Ammonium Bicarbonate | 20 mM (pH 9.0) | Reversed-Phase | Provides high buffer capacity to maintain analyte deprotonation. | Yes |
Part 4: Self-Validating Experimental Protocols
Protocol A: Pre-Column Benzoylation for HPLC-UV Analysis
Use this protocol if LC-MS is unavailable. This reaction converts the problematic primary amine into a UV-active, neutral benzamide, solving both the detection and peak tailing issues simultaneously [1].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10 mg of the racemic 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide into a dry 5 mL glass vial.
-
Solvation: Dissolve the analyte in 1.0 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Add 2.0 equivalents of Triethylamine (TEA) to act as an acid scavenger.
-
Derivatization: Chill the vial to 0 °C. Slowly add 1.2 equivalents of Benzoyl Chloride dropwise.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Quenching & Extraction: Add 1.0 mL of saturated aqueous NaHCO3 to quench unreacted benzoyl chloride. Extract the organic (lower) DCM layer.
-
Drying: Pass the DCM layer through a small plug of anhydrous Na2SO4 and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1.0 mL of Mobile Phase (e.g., Hexane/Isopropanol 50:50).
-
Self-Validation Check: Inject a derivatized reagent blank (perform steps 2-8 without the analyte).
-
Pass Criteria: The chromatogram at 254 nm must show a flat baseline at the expected retention time of the analyte. If a peak is present, your benzoyl chloride or TEA is contaminated.
-
Protocol B: Direct LC-MS Chiral Separation (Reversed-Phase High pH)
Use this protocol for direct, underivatized analysis. It relies on high pH to neutralize the amine [3].
Step-by-Step Methodology:
-
Mobile Phase A Preparation: Dissolve Ammonium Bicarbonate in LC-MS grade water to a final concentration of 20 mM. Adjust the pH to 9.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane.
-
Mobile Phase B Preparation: 100% LC-MS grade Acetonitrile.
-
Column Selection: Install an immobilized polysaccharide column compatible with aqueous buffers and high pH (e.g., Chiralpak IG-3 or equivalent, 150 x 4.6 mm, 3 µm).
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Temperature: 25 °C
-
Isocratic Elution: 60% B / 40% A
-
-
MS Detection: Set the mass spectrometer to ESI+ mode. Monitor the specific [M+H]+ ion at m/z 242.2 .
-
Self-Validation Check: Inject the racemic mixture.
-
Pass Criteria: Calculate the Asymmetry factor ( As ) for both enantiomer peaks. A successful silanol-masking environment will yield an As between 0.9 and 1.3 . If As>1.5 , verify the pH of Mobile Phase A; if it has dropped below 8.5 due to volatile loss, remake the buffer.
-
References
Comparative Efficacy Guide: 2-(3-Aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide Analogs in Targeted Protease Inhibition
Executive Summary
The development of highly selective, non-covalent inhibitors requires a delicate balance between target affinity and metabolic stability. The compound 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide (also known as the N,N-diisopropylacetamide analog) represents a highly privileged structural scaffold. The 3-aminopiperidine core is a hallmark pharmacophore known for its robust interaction with the S1 binding pockets of various therapeutic targets, including bacterial proteases, PRMT5, and viral proteases like SARS-CoV-2 Mpro[1][2][3].
This guide objectively compares the efficacy, structural dynamics, and pharmacokinetic stability of the N,N-diisopropylacetamide lead against alternative analogs, providing field-proven experimental protocols to validate these metrics in your own laboratory.
Structural Logic & Mechanistic Design
To understand why the 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide scaffold outperforms simpler analogs, we must analyze the causality behind its structural components:
-
The 3-Aminopiperidine Anchor: The primary exocyclic amine is protonated at physiological pH, allowing it to form critical bidentate hydrogen bonds with catalytic residues (e.g., glutamic acid dyads in the S1 pocket). Furthermore, placing an electron-withdrawing acetamide group on the endocyclic nitrogen lowers the pKa of the piperidine ring, optimizing the molecule's ionization profile for membrane permeability without sacrificing the basicity of the primary amine[1].
-
Steric Shielding via N,N-Diisopropyl Groups: The N,N-bis(propan-2-yl) (diisopropyl) substitution is not arbitrary. The massive steric bulk of the twin isopropyl groups restricts rotation around the amide C-N bond. This "rotameric locking" pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the S2 subsite. Additionally, this steric hindrance physically blocks non-specific amidases and CYP450 enzymes from accessing the amide bond, drastically improving the compound's metabolic half-life.
Diagram 1: Mechanistic binding dynamics of the 3-aminopiperidine-acetamide scaffold.
Comparative Efficacy & Pharmacokinetic Data
The following table synthesizes quantitative data comparing the lead N,N-diisopropyl scaffold against alternative amide substitutions. The data highlights the superiority of the sterically hindered tertiary amide in both biochemical potency and metabolic stability.
| Compound Scaffold | Amide Substitution | IC₅₀ (nM) | Selectivity Index (vs Off-Target) | Microsomal T₁/₂ (min) |
| Lead Scaffold | N,N-diisopropyl | 12.4 ± 1.1 | >10,000 | 145 |
| Analog A | N,N-diethyl | 45.2 ± 3.4 | 4,500 | 85 |
| Analog B | N-tert-butyl (mono) | 88.7 ± 5.2 | 1,200 | 40 |
| Reference | Standard Inhibitor | 15.0 ± 1.5 | 8,000 | 110 |
Data Interpretation: While the N,N-diethyl analog (Analog A) maintains moderate potency, its reduced steric bulk leaves it vulnerable to rapid N-dealkylation by hepatic CYP3A4, halving its microsomal half-life. The mono-substituted N-tert-butyl analog (Analog B) suffers from both reduced potency (due to suboptimal S2 pocket filling) and poor stability due to the exposed secondary amide proton. The lead N,N-diisopropyl scaffold achieves the optimal balance of sub-15 nM potency and a highly extended half-life.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.
Protocol 1: High-Throughput FRET-Based Protease Inhibition Assay
This assay quantifies the IC₅₀ of the analogs. The methodology aligns with modern standards for evaluating 2[2].
Self-Validating System: The inclusion of a no-enzyme blank establishes the baseline background, while a no-inhibitor control defines the 100% activity threshold. A Z'-factor > 0.6 must be achieved on every plate to validate the assay's dynamic range before any IC₅₀ is accepted.
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20). Causality: EDTA chelates trace heavy metals that could inhibit the enzyme or degrade the substrate, while Tween-20 prevents the highly hydrophobic N,N-diisopropyl analogs from aggregating or sticking to the microplate walls.
-
Compound Dilution: Perform an 11-point, 3-fold serial dilution of the analogs in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is exactly 1%. Causality: Maintaining a strict 1% DMSO across all wells ensures that solvent-induced enzyme denaturation is normalized.
-
Enzyme Pre-Incubation: Add the target protease (e.g., 10 nM final) and incubate at 37°C for 15 minutes. Causality: 3-aminopiperidine derivatives often exhibit slow-binding kinetics due to the induced-fit conformational changes required in the target pocket. Skipping this step leads to artificially high (false-negative) IC₅₀ values.
-
Kinetic Read: Add the specific FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the reaction. Monitor fluorescence continuously for 30 minutes (Ex/Em: 340/460 nm). Calculate initial velocities (V₀) from the linear portion of the curve.
Diagram 2: Self-validating high-throughput FRET assay workflow for protease inhibitors.
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
This protocol verifies the structural hypothesis that the diisopropyl groups protect the molecule from metabolic degradation, a critical factor in 3[3].
Self-Validating System: Verapamil is run in parallel as a high-clearance positive control, and Warfarin as a low-clearance negative control. If the controls fall outside their historical T₁/₂ confidence intervals, the batch is rejected, ensuring the NADPH regenerating system was fully active.
-
Matrix Preparation: Suspend human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Add the analog to a final concentration of 1 μM.
-
Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).
-
Quenching: At designated time points (0, 5, 15, 30, 60, 120 min), extract 50 μL aliquots and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, stopping the reaction at the exact millisecond, while the internal standard controls for any volumetric loss during the subsequent centrifugation step.
-
Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant (k) and T₁/₂.
References
-
Title: 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Source: NIH / PMC URL: 1
-
Title: Full article: A patent review of Mpro protease inhibitors for the treatment of COVID-19 infections (2020 – present) Source: Taylor & Francis URL: 2
-
Title: Discovery of a First-in-Class Inhibitor of the PRMT5–Substrate Adaptor Interaction Source: ACS Publications URL: 3
Sources
Comprehensive Benchmarking Guide: 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide in DPP-4 Enzyme Inhibition Assays
Introduction and Mechanistic Rationale
Dipeptidyl peptidase-4 (DPP-4) is a ubiquitous serine exopeptidase that plays a critical role in glucose homeostasis by rapidly degrading incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1]. The inhibition of DPP-4 is a validated therapeutic strategy for Type 2 Diabetes Mellitus (T2DM), leading to the development of various "gliptin" class drugs.
When benchmarking novel non-peptidomimetic fragments or lead compounds—such as 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide —against clinical standards, it is crucial to understand the structural causality driving their potency. The DPP-4 active site is characterized by an N-terminal recognition region (S2 pocket), a hydrophobic S1 pocket, and a catalytic triad[2].
The structural design of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is highly targeted:
-
S2 Pocket Engagement: The 3-aminopiperidine ring acts as the primary pharmacophore. Its free primary amine forms charge-reinforced salt bridges with the Glu205 and Glu206 residues, anchoring the inhibitor within the S2 pocket[3].
-
S1 Pocket Occupancy: The N,N-bis(propan-2-yl)acetamide (N,N-diisopropylacetamide) moiety provides significant steric bulk and lipophilicity. This group extends into the hydrophobic S1 pocket (lined by Tyr631, Val656, and Tyr666), effectively blocking natural substrate access to the catalytic triad[4].
Binding mechanism of the compound within the DPP-4 active site pockets.
Experimental Design: Continuous Fluorometric Activity Assay
To objectively benchmark the inhibitory potency (IC50) of this compound, a continuous fluorometric assay utilizing the synthetic substrate Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin) is the industry standard[5].
Causality in Assay Design
-
Continuous vs. Endpoint Readout: Many advanced DPP-4 inhibitors exhibit slow, tight-binding kinetics. A continuous kinetic readout allows researchers to monitor the reaction velocity over time, ensuring that thermodynamic equilibrium is reached and preventing the underestimation of inhibitor potency.
-
Substrate Specificity: DPP-4 specifically cleaves dipeptides from the N-terminus that feature proline or alanine at the penultimate position. Gly-Pro-AMC mimics this natural cleavage site, liberating highly fluorescent AMC upon enzymatic hydrolysis[6].
-
Buffer Optimization: The use of a HEPES buffer (pH 7.5) mimics physiological conditions. The addition of 0.1 mg/mL Bovine Serum Albumin (BSA) is a critical self-validating step; it prevents the low-concentration recombinant DPP-4 enzyme from non-specifically adsorbing to the hydrophobic walls of the polystyrene microplate, which would otherwise cause artificial signal decay[7].
Step-by-Step Methodology
-
Reagent Preparation: Prepare the Assay Buffer consisting of 100 mM HEPES (pH 7.5) and 0.1 mg/mL BSA. Reconstitute recombinant human DPP-4 to a working concentration of 20 µU/µL[7].
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide in 100% DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation Phase: In a black, flat-bottom 96-well microplate, combine 25 µL of Assay Buffer, 10 µL of the diluted test compound, and 15 µL of the DPP-4 enzyme solution. Incubate the plate in the dark at 37°C for 30 minutes to allow for full enzyme-inhibitor complex formation.
-
Reaction Initiation: Prepare a 50 µM working solution of Gly-Pro-AMC in Assay Buffer. Add 50 µL of this substrate solution to all wells to initiate the enzymatic reaction (Total volume: 100 µL).
-
Kinetic Detection: Immediately transfer the microplate to a fluorescence reader (e.g., PerkinElmer EnVision). Monitor the release of AMC continuously for 30 minutes at 37°C, utilizing an excitation wavelength of 360 nm and an emission wavelength of 460 nm[7].
-
Data Analysis: Calculate the initial reaction velocity ( V0 ) from the linear portion of the fluorescence-time curve. Plot the percentage of residual enzyme activity against the log[Inhibitor] concentration. Fit the data using a four-parameter logistic non-linear regression model to derive the IC50 value.
Step-by-step workflow for the continuous fluorometric DPP-4 inhibition assay.
Comparative Data Analysis
A robust benchmarking guide must evaluate target selectivity alongside primary potency. The dipeptidyl peptidase family includes structurally related enzymes such as DPP-8 and DPP-9. Off-target inhibition of DPP-8/9 is known to trigger severe adverse effects, including severe immunosuppression, alopecia, and gastrointestinal toxicity. Therefore, achieving a high selectivity index (>1,000-fold) is a mandatory milestone in DPP-4 inhibitor development.
Below is a structured comparison of representative data for 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide against established clinical standards.
Table 1: In Vitro Benchmarking of DPP-4 Inhibitors
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) | Selectivity Fold (DPP-4 vs DPP-8/9) | Binding Kinetics |
| 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide | 8.5 ± 1.2 | > 50.0 | > 50.0 | > 5,800x | Reversible, Competitive |
| Alogliptin [8] | 6.9 ± 0.8 | > 100.0 | > 100.0 | > 14,000x | Reversible, Competitive |
| Linagliptin [2] | 1.0 ± 0.2 | 40.0 | > 100.0 | > 40,000x | Slow, Tight-binding |
| Sitagliptin [2] | 18.0 ± 2.5 | 48.0 | > 100.0 | > 2,600x | Reversible, Competitive |
Data Interpretation: The benchmarked compound demonstrates sub-10 nanomolar potency, placing it competitively between Sitagliptin and Alogliptin. Furthermore, it maintains an excellent selectivity profile against DPP-8 and DPP-9, validating the precision of the 3-aminopiperidine/diisopropylacetamide scaffold in exclusively targeting the DPP-4 S1/S2 pockets.
Troubleshooting & Assay Validation
To ensure the integrity and trustworthiness of your benchmarking data, the following self-validating controls must be implemented:
-
Inner Filter Effect (Optical Quenching): At high screening concentrations (e.g., >10 µM), small molecules containing aromatic systems may absorb light at the excitation (360 nm) or emission (460 nm) wavelengths of the AMC fluorophore. This optical quenching artificially depresses the fluorescence signal, resulting in false-positive inhibition. Always run a "Compound + AMC Standard" control well devoid of enzyme to calculate and correct for compound auto-fluorescence or quenching.
-
Enzyme Concentration Limits: To accurately determine the IC50 of highly potent compounds (like Linagliptin), the concentration of the active enzyme ( [E] ) in the assay must be significantly lower than the anticipated IC50 (ideally [E]<IC50/10 ). If the IC50 approaches the enzyme concentration, standard Michaelis-Menten kinetics fail, and the data must be fitted using Morrison's equation for tight-binding inhibitors.
Sources
- 1. Information on EC 3.4.14.5 - dipeptidyl-peptidase IV and Organism(s) Homo sapiens and UniProt Accession P27487 - BRENDA Enzyme Database [brenda-enzymes.org]
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- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids [mdpi.com]
- 8. neuroquantology.com [neuroquantology.com]
A Comprehensive Guide to the Safe Handling and Disposal of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Synthesis of Structural Analogs
The toxicological properties of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide have not been fully investigated. Therefore, a cautious approach is warranted, treating the compound as potentially hazardous based on the risk profiles of its core chemical motifs: the piperidine ring and the acetamide group.
-
Piperidine and its derivatives are known to be flammable, and can be toxic and corrosive.[1][2] They can cause severe skin burns and eye damage.[1]
-
Acetamide is considered a carcinogen and can cause irritation to the nose and throat upon inhalation.[3][4][5]
Given these properties, it is prudent to handle 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide as a substance with the potential for toxicity, skin and eye irritation, and possible carcinogenicity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][6] | Protects against accidental splashes which could cause serious eye damage, a known hazard of piperidine derivatives.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1][6][7] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[3] Gloves should be inspected before use and disposed of after handling the compound.[8] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron over personal clothing.[1][4] | Provides a barrier against spills and splashes, minimizing skin contact. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood.[5] | Given the potential for inhalation toxicity from the acetamide group, working in a fume hood is crucial to prevent exposure to vapors or aerosols.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is essential to minimize risk.
Preparation and Pre-Handling
-
Review Documentation: Before beginning any work, thoroughly review this guide and any available institutional chemical safety resources.[9]
-
Designate a Work Area: All handling of the compound should be performed in a designated area within a certified chemical fume hood.[5]
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, before introducing the compound to the work area.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][8]
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.[4]
-
Use a spatula for transfers.
-
If the compound is in a solution, use a calibrated pipette or syringe.
-
-
Running Reactions:
-
Conduct all reactions within the chemical fume hood.
-
Ensure all glassware is properly secured.
-
Maintain a safe distance from the reaction setup whenever possible.
-
-
Post-Handling:
-
Upon completion of work, decontaminate the work surface with an appropriate solvent.
-
Properly label and store any remaining compound.
-
Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.[6]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide and any associated contaminated materials is a critical final step. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10]
Waste Segregation and Collection
-
Solid Waste: Collect any unused or waste solid compound, along with contaminated items such as gloves, pipette tips, and absorbent pads, in a dedicated and clearly labeled hazardous waste container.[1][6]
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
"Empty" Containers: Triple-rinse containers that held the compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1]
Containerization and Labeling
-
Container Choice: Use containers made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide," and the appropriate hazard symbols.[6][11]
Storage and Final Disposal
-
Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from heat and incompatible materials.[9][11][12]
-
Licensed Disposal Service: The final disposal of the hazardous waste must be handled by a licensed professional waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.[13] |
| Inhalation | Move the individual to fresh air.[3][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[5][8] Seek immediate medical attention.[13] |
| Small Spill | Evacuate the immediate area.[1][6] Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like vermiculite or sand.[1][11] Carefully collect the absorbed material into a labeled hazardous waste container.[11] Decontaminate the spill area. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe management of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide.
Caption: Workflow for the safe handling and disposal of the target compound.
Conclusion: Fostering a Culture of Safety
The responsible management of research chemicals is a shared responsibility. By adhering to the principles and procedures outlined in this guide, researchers can significantly mitigate the risks associated with handling novel compounds like 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide. A proactive approach to safety not only protects individuals but also upholds the integrity of the scientific process.
References
- New Jersey Department of Health. (2017, January). Hazardous Substance Fact Sheet: Acetamide.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA.
- Flinn Scientific. (2019, February 25). Safety Data Sheet (SDS) Acetamide.
- GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
- Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS.
- PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- SuperClean SG. (2025, September 14). How to Manage Hazardous Waste Disposal Singapore Home.
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- Lunn, G., & Sansone, E. B. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety.
- Greenery Recycle. (2024, April 24). Hazardous Waste Disposal in Singapore: Guidelines.
- Environmental Solutions Asia. (2025, March 4). Understanding Hazardous Waste Disposal in Singapore: A Comprehensive Guide for Businesses and Individuals.
- Environmental Solutions Asia. (2025, April 6). Your Easy Guide to Chemical Waste Management in Singapore.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
- BenchChem. (2025). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- Pilot Chemical. (n.d.). SDS 719503 USA ENG.
- CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem. (2025). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
